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molecular formula C6H7N3O2 B139313 2-Amino-4-methyl-3-nitropyridine CAS No. 6635-86-5

2-Amino-4-methyl-3-nitropyridine

Cat. No. B139313
M. Wt: 153.14 g/mol
InChI Key: IKMZGACFMXZAAT-UHFFFAOYSA-N
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Patent
US09440968B2

Procedure details

2-Amino-4-methyl-3-nitropyridine (120 g, 0.78 mol) was suspended in water (1.6 L), a concentrated sulfuric acid (120 mL) was added dropwise, and the clear yellow solution was cooled to 0° C. in an ice bath. Sodium nitrite (98 g, 1.42 mol) dissolved in water (250 mL) was added slowly bellow the liquid surface of the reaction solution through a long stem funnel. The reaction mixture was stirred at room temperature for 2 h and was boiled up until no further emission of a brown gas was observed. The reaction solution was cooled, filtered, and dried to obtain the title compound (yield 91.6%).
Quantity
120 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
reactant
Reaction Step Two
Quantity
98 g
Type
reactant
Reaction Step Three
Name
Quantity
250 mL
Type
solvent
Reaction Step Three
Name
Quantity
1.6 L
Type
solvent
Reaction Step Four
Yield
91.6%

Identifiers

REACTION_CXSMILES
N[C:2]1[C:7]([N+:8]([O-:10])=[O:9])=[C:6]([CH3:11])[CH:5]=[CH:4][N:3]=1.S(=O)(=O)(O)[OH:13].N([O-])=O.[Na+]>O>[CH3:11][C:6]1[CH:5]=[CH:4][NH:3][C:2](=[O:13])[C:7]=1[N+:8]([O-:10])=[O:9] |f:2.3|

Inputs

Step One
Name
Quantity
120 g
Type
reactant
Smiles
NC1=NC=CC(=C1[N+](=O)[O-])C
Step Two
Name
Quantity
120 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Three
Name
Quantity
98 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
250 mL
Type
solvent
Smiles
O
Step Four
Name
Quantity
1.6 L
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at room temperature for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added slowly bellow the liquid surface of the reaction solution through a long stem funnel
TEMPERATURE
Type
TEMPERATURE
Details
The reaction solution was cooled
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
CC1=C(C(NC=C1)=O)[N+](=O)[O-]
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 91.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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